Succinylcholine chloride dihydrate, commonly known as succinylcholine, is a neuromuscular-blocking agent with a unique mechanism of action that distinguishes it from other muscle relaxants. It is widely used in clinical anesthesia and emergency medicine due to its rapid onset and short duration of action. The drug has been extensively studied in various species, including humans, and has been found to have applications in both medical procedures and wildlife management236.
Succinylcholine chloride dihydrate undergoes hydrolysis in aqueous solutions, particularly under alkaline conditions. [, , ] This hydrolysis process breaks down the molecule into succinic acid and choline. [, ] The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of certain enzymes, notably pseudocholinesterase. [, ] This hydrolysis reaction is crucial for understanding the pharmacokinetics and pharmacodynamics of succinylcholine chloride dihydrate when used in clinical settings, but also holds relevance for its storage and handling in research contexts.
Succinylcholine has been used as a muscle relaxant during the placement of hip joint prostheses, allowing for light anesthesia and minimal detachment of muscles and tendons. Its rapid action facilitates the reduction of the femoral head after placement of the upper femoral prosthesis and is also recommended for the reduction of fractures and dislocations in muscular individuals3.
The drug has been employed for the immobilization of wild ungulates, such as North American elk, and black bears. It allows for the temporary immobilization of these animals for research or management purposes without affecting smooth muscle or causing pain, as the animals remain conscious26.
In veterinary medicine, succinylcholine has been used in conjunction with general anesthesia in horses. While it can cause slight increases in certain enzymes indicative of muscle damage, these changes are not clinically significant and do not affect recovery4.
Studies have also explored the effects of succinylcholine on different types of muscle fibers, such as the slow muscle fibers in frogs, providing insights into the drug's depolarizing and desensitizing actions7.
The pharmacological properties of succinylcholine have been investigated in various animal models, contributing to a better understanding of its neuromuscular blocking effects and its interactions with other drugs, such as curare and eserine89.
Succinylcholine chloride dihydrate is classified as a neuromuscular blocking agent. It is synthesized from succinic acid and choline chloride through various chemical processes. The compound is often used in its chloride salt form due to its stability and solubility characteristics.
The synthesis of succinylcholine chloride dihydrate can be achieved through several methods. A notable process involves the transesterification of succinic acid diester with choline chloride, typically carried out in a solvent such as acetonitrile or dimethylformamide. Key parameters include:
Another method described involves the use of succinic acid, dichloroethane, and dimethylformamide, where the reaction proceeds at low temperatures followed by reflux conditions .
Succinylcholine chloride dihydrate undergoes hydrolysis in aqueous solutions, which can lead to a decrease in potency over time. The stability of the compound is influenced by pH and temperature conditions:
Succinylcholine acts by mimicking acetylcholine at the neuromuscular junction, binding to nicotinic receptors on the motor end plate. This binding causes depolarization of the motor end plate, leading to muscle contraction followed by paralysis due to sustained depolarization.
Key points regarding its mechanism include:
Succinylcholine chloride dihydrate exhibits several notable physical and chemical properties:
Succinylcholine chloride dihydrate has significant applications in medical practice:
Succinylcholine chloride dihydrate is a quaternary ammonium compound with the systematic name trimethyl[2-({4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl}oxy)ethyl]azanium dihydrate dichloride. Its molecular formula is C₁₄H₃₀Cl₂N₂O₄·2H₂O, corresponding to a molecular weight of 397.33 g/mol (monoisotopic mass: 396.1793922 g/mol). The compound consists of two acetylcholine-like moieties linked by a succinyl bridge, forming a symmetric dimeric structure. Each choline subunit contains a quaternary ammonium group (N⁺(CH₃)₃) responsible for its cationic character, balanced by chloride counterions [3] [6] [9].
Crystallographic analysis reveals that the dihydrate form crystallizes in an orthorhombic system with water molecules occupying lattice positions. The crystalline structure is stabilized by:
The crystalline solid appears as a white to off-white powder with a melting point range of 162–166°C, as determined by differential scanning calorimetry. The crystal lattice undergoes dehydration above 40°C, leading to structural rearrangement [6] [7].
Structural Diagram:
[H₂O]···Cl⁻ | ⁺N(CH₃)₃-CH₂-CH₂-O-C(O)-CH₂-CH₂-C(O)-O-CH₂-CH₂-⁺N(CH₃)₃ | [H₂O]···Cl⁻
Solubility Profile
Succinylcholine chloride dihydrate exhibits high solubility in polar solvents due to its ionic nature:
The aqueous solutions are slightly acidic (pH 3.5–5.0 for 10% w/v solution), which contributes to stability by suppressing hydrolysis.
Table 1: Physicochemical Properties of Succinylcholine Chloride Dihydrate
Property | Specification | Conditions/Method |
---|---|---|
Molecular Weight | 397.33 g/mol | Mass spectrometry [3] |
Melting Point | 162–166°C | Capillary method [6] |
Water Solubility | 79 mg/mL | Gravimetric analysis [10] |
pKa (quaternary ammonium) | ~9.5 | Potentiometric titration [3] |
Partition Coefficient (Log P) | -2.5 (predicted) | ALOGPS [3] |
Refractive Index | 1.482 (10% solution) | Abbe refractometer [7] |
Stability and Hygroscopicity
The compound is photosensitive and decomposes upon prolonged exposure to UV light, forming succinylmonocholine and choline degradation products. It demonstrates moderate hygroscopicity, absorbing up to 5% moisture at 80% relative humidity within 24 hours. The dihydrate form is stable under recommended storage conditions (2–8°C in airtight containers protected from light) for up to 36 months. At room temperature (15–25°C), multi-dose vials retain >95% potency for 14 days [4] [6] [7].
Decomposition pathways include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, D₂O) characteristic signals:
¹³C NMR (100 MHz, D₂O):
Infrared Spectroscopy (IR)
FT-IR (KBr pellet, cm⁻¹):
Mass Spectrometry
High-Resolution ESI-MS (positive mode):
Characteristic fragmentation pattern confirms the ester linkages and symmetric structure [3] [10].
Structural and Compositional Differences
The dihydrate contains two water molecules per succinylcholine chloride unit (8.0–10.0% water content by weight), while the anhydrous form (CAS 71-27-2) has the molecular formula C₁₄H₃₀Cl₂N₂O₄ (MW 361.30 g/mol). The water molecules in the dihydrate form bridges between chloride ions via hydrogen bonds, creating a stable crystal lattice with lower free energy compared to the anhydrous form [7] [9].
Table 2: Hydrated vs. Anhydrous Form Comparison
Property | Dihydrate | Anhydrous |
---|---|---|
Molecular Formula | C₁₄H₃₀Cl₂N₂O₄·2H₂O | C₁₄H₃₀Cl₂N₂O₄ |
Molecular Weight | 397.33 g/mol | 361.30 g/mol |
Water Content | 8.0–10.0% (w/w) | ≤0.5% (w/w) |
Melting Point | 162–166°C | 190–192°C (decomp.) |
Hygroscopicity | Moderate (5% wt gain at 80% RH) | High (deliquescent) |
Crystal System | Orthorhombic | Monoclinic |
Storage Stability | Stable at 2–8°C | Requires desiccated storage |
Thermal and Stability Behavior
Thermogravimetric analysis (TGA) shows that the dihydrate loses water in two stages:
The anhydrous residue undergoes decomposition above 190°C, producing trimethylamine and succinate esters. The dihydrate demonstrates superior thermal stability below 40°C due to the stabilizing effect of crystalline water, which reduces molecular mobility and inhibits decomposition reactions. In contrast, the anhydrous form is prone to polymorphic transitions and accelerated hydrolysis due to its hygroscopic nature [6] [7].
X-ray powder diffraction patterns confirm distinct crystalline phases:
Hydration-dehydration cycles induce irreversible phase changes, making rehydration to the original dihydrate structure impractical. This necessitates strict control of humidity during pharmaceutical processing to maintain crystal form consistency [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7